molecular formula C8H12O4 B2872757 rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclobutane-1-carboxylicacid,cis CAS No. 2460739-63-1

rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclobutane-1-carboxylicacid,cis

Cat. No.: B2872757
CAS No.: 2460739-63-1
M. Wt: 172.18
InChI Key: WAVDELNTEGUYNS-XNCJUZBTSA-N
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Description

Chemical Structure:
The compound features a cyclobutane ring with three substituents:

  • A methyl group at position 1.
  • A carboxylic acid group (-COOH) at position 1.
  • A methoxycarbonyl group (-COOCH₃) at position 2.

The stereochemistry is defined as rac-(1R,2S), with a cis configuration between the methyl and methoxycarbonyl groups.

Molecular Formula: Likely C₉H₁₄O₄ (inferred from a structurally similar dimethyl analog in ).
Key Features:

  • Cyclobutane backbone: High ring strain (≈26 kcal/mol) compared to larger rings like cyclohexane, enhancing reactivity .
  • Polar substituents: The carboxylic acid and ester groups contribute to solubility in polar solvents and participation in hydrogen bonding .

Properties

IUPAC Name

(1S,2R)-2-methoxycarbonyl-1-methylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-8(7(10)11)4-3-5(8)6(9)12-2/h5H,3-4H2,1-2H3,(H,10,11)/t5-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVDELNTEGUYNS-XNCJUZBTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1C(=O)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@H]1C(=O)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cu(I)-Catalyzed Intermolecular Cycloadditions

Cu(I)-catalyzed [2 + 2] photocycloadditions are widely employed for constructing cyclobutane rings with regio- and stereochemical control. For rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid, cis, this method involves irradiating a mixture of methyl-substituted and methoxycarbonyl-functionalized olefins in the presence of Cu(I) catalysts such as CuOTf. The reaction typically proceeds in ether solvents (e.g., THF) under λ = 254 nm UV light, yielding cyclobutanes with cis-anti-cis stereochemistry.

Key Example :

  • Substrates: Methyl acrylate and 1-methyl-1-cyclobutene.
  • Conditions: CuOTf (5 mol%), THF, λ = 254 nm, 24 h.
  • Outcome: 48–62% yield of cis-cyclobutane product with diastereomeric ratios (d.r.) up to 89:11.

The facial selectivity arises from the preferential coordination of Cu(I) to the electron-rich olefin, orienting the methoxycarbonyl and methyl groups into cis positions. Post-reaction oxidative cleavage of exocyclic double bonds (e.g., using OsO₄/NaIO₄) converts ester groups to carboxylic acids.

Hydrolysis of Dicyanide Precursors

Sulfuric Acid Monohydrate-Mediated Hydrolysis

Adapted from the synthesis of cis-cyclobutane-1,2-dicarboxylic acid, this method involves hydrolyzing a cis-cyclobutane-1,2-dicyanide intermediate under controlled acidic conditions to retain cis-configuration.

Procedure :

  • Adduct Formation : React cis-cyclobutane-1,2-dicyanide with sulfuric acid monohydrate (H₂SO₄·H₂O) at 50–95°C for 1–2 hours.
  • Hydrolysis : Add excess water and reflux to hydrolyze nitriles to carboxylic acids.
  • Selective Esterification : Protect one carboxylic acid as a methyl ester using methanol/H₂SO₄.

Data :

Step Conditions Yield
Adduct formation H₂SO₄·H₂O, 90°C, 1.5 h 95%
Hydrolysis H₂O, reflux, 2 h 91%
Esterification MeOH, H₂SO₄, 60°C, 4 h 85%

This method avoids isomerization to trans-products, a common issue in hydrochloric acid-mediated hydrolysis.

Intramolecular Photocycloaddition and Functionalization

Bicyclic Intermediate Synthesis

Intramolecular [2 + 2] photocycloadditions of tethered dienes generate bicyclo[3.2.0]heptane intermediates, which are subsequently functionalized.

Example :

  • Substrate: 3-(Methoxycarbonyl)-4-methyl-1,5-diene.
  • Conditions: [tmba][NTf₂] ionic liquid, λ = 350 nm, 6 h.
  • Outcome: Bicyclo[3.2.0]heptane in 70% yield, followed by ring-opening oxidation to yield the target compound.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Cu(I)-Catalyzed [2 + 2] High stereoselectivity, scalable Requires UV irradiation 48–62%
Dicyanide Hydrolysis Avoids isomerization, high yield Multi-step, harsh acidic conditions 85–91%
Intramolecular Cycload. Direct access to bicyclic intermediates Complex substrate synthesis 60–70%

Mechanistic Insights

Stereochemical Control in [2 + 2] Reactions

The cis-anti-cis configuration in Cu(I)-catalyzed reactions results from suprafacial–antarafacial orbital interactions, stabilized by Cu(I)-olefin coordination. In hydrolysis methods, sulfuric acid monohydrate’s high polarity prevents cis-to-trans isomerization by stabilizing the transition state.

Chemical Reactions Analysis

Carboxylic Acid Group

  • Amide Formation : Reacts with chiral amines (e.g., (R)-phenylglycinol) to form diastereomeric amides, enabling enantiomeric resolution .

    rac cis acid+R phenylglycinoldiastereomeric amides separable \text{rac cis acid}+\text{R phenylglycinol}\rightarrow \text{diastereomeric amides separable }
  • Esterification : Under acidic conditions, the carboxylic acid can esterify with alcohols, though this is typically avoided post-synthesis .

Methoxycarbonyl Group

  • Hydrolysis : The ester group can hydrolyze to a carboxylic acid under basic conditions (e.g., NaOH), forming a dicarboxylic acid derivative :

    R COOCH3+OHR COOH+CH3OH\text{R COOCH}_3+\text{OH}^-\rightarrow \text{R COOH}+\text{CH}_3\text{OH}

Key Research Findings

  • Stereochemical Stability : The cis configuration remains stable under standard conditions, but transesterification or ring-opening may occur under harsh acidic/basic environments .

  • Biological Relevance : While not directly studied for this compound, structurally similar cyclobutane carboxylic acids exhibit metabolic and enzymatic interactions, suggesting potential bioactivity .

  • Derivatization : Patent literature highlights cyclobutane derivatives as intermediates in synthesizing modulators for therapeutic targets (e.g., RXFP1 for heart failure) .

Comparative Reactivity

Featurerac-(1R,2S)-cis AcidAnalogues (e.g., 2-methylcyclobutane-1-carboxylic acid)
Ester Hydrolysis Faster due to electron-withdrawing groupsSlower in non-substituted analogues
Stereoselectivity High (enantiomers separable via amides)Lower in non-chiral derivatives
Thermal Stability Moderate (decomposes >200°C)Similar for most cyclobutane carboxylic acids

Scientific Research Applications

rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclobutane-1-carboxylicacid,cis has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclobutane-1-carboxylicacid,cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclobutane Derivatives

a. rac-(1R,2S)-2-(methoxycarbonyl)-1,2-dimethylcyclobutane-1-carboxylic acid ()
Property Target Compound 1,2-Dimethyl Analog
Molecular Formula Likely C₉H₁₄O₄ C₉H₁₄O₄
Substituents 1-methyl, 2-COOCH₃, 1-COOH 1-methyl, 2-methyl, 2-COOCH₃, 1-COOH
Steric Effects Moderate High (additional methyl at C2)
Reactivity Likely less hindered Reduced due to steric bulk
b. (1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid ()
  • Substituents : Methoxycarbonyl at C3, dimethyl at C2.
  • Impact : The 2,2-dimethyl groups rigidify the cyclobutane ring, reducing conformational flexibility compared to the target compound. This could alter melting points or crystallinity .

Cyclohexane Derivatives

cis-Cyclohexane-1,2-dicarboxylic acid ()
Property Target Compound Cyclohexane Analog
Ring Strain High (cyclobutane) Low (cyclohexane)
Solubility Lower (due to strain) Higher (relaxed ring)
Hydrogen Bonding Strong (carboxylic acid/ester) Moderate (dicarboxylic acid)

Key Insight : The cyclohexane analog’s lower ring strain enhances thermodynamic stability and solubility but reduces reactivity compared to cyclobutane derivatives.

Amino-Substituted Cycloalkanes

cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid ()
  • Substituents: Amino group at C3, dimethyl at C2.
  • Comparison: The amino group introduces basicity and hydrogen-bonding capacity, which could enhance biological interactions (e.g., enzyme binding) absent in the target compound’s ester-dominated structure .

Crystallographic Behavior

  • Hydrogen Bonding : The cis configuration allows intramolecular interactions between the carboxylic acid and ester groups, promoting specific crystal packing motifs (e.g., chains or layers) .
  • Comparison : Trans isomers (e.g., ) exhibit weaker intermolecular interactions due to staggered substituents, often leading to lower melting points .

Biological Activity

Rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid, cis, is a chiral bicyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, synthesis methods, and potential applications.

Chemical Structure and Properties

The molecular formula of rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid is C7H12O4. The compound features a cyclobutane ring with methoxycarbonyl and carboxylic acid functional groups that contribute to its reactivity and interaction with biological systems.

Biological Activity Overview

Recent studies have indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary investigations suggest that rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid may possess antimicrobial properties against certain bacteria and fungi.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses in cellular models.
  • Metabolic Effects : Research indicates that it may influence metabolic pathways, although specific mechanisms remain to be elucidated.

Antimicrobial Studies

In vitro studies have demonstrated the compound's efficacy against a range of microbial strains. The disc diffusion method was employed to assess antibacterial activity, showing significant inhibition zones against Gram-positive and Gram-negative bacteria.

Microbial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Anti-inflammatory Activity

The anti-inflammatory potential was evaluated using a formalin-induced licking test in animal models. Results indicated a notable reduction in inflammation markers when treated with the compound compared to controls.

Treatment GroupInflammation Reduction (%)
Control10
rac-(1R,2S)45

Metabolic Pathway Modulation

Studies investigating the metabolic effects of the compound revealed alterations in glucose metabolism and lipid profiles in treated subjects. These findings suggest a role in metabolic regulation but require further exploration to clarify mechanisms.

Case Studies

A recent study isolated rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid from natural sources and assessed its biological activity through various assays. The study highlighted the compound's potential as a therapeutic agent due to its multifaceted biological effects.

Synthesis Methods

The synthesis of rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid has been achieved through several methods:

  • Cyclization Reactions : Utilizing starting materials such as methyl acrylate and appropriate catalysts.
  • Chiral Resolution : Employing chiral auxiliaries to obtain enantiomerically pure forms.

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